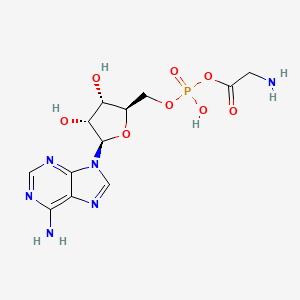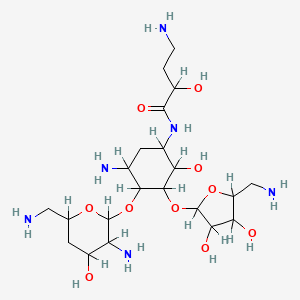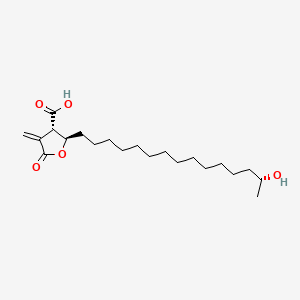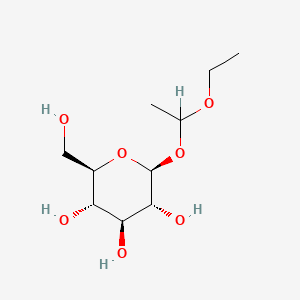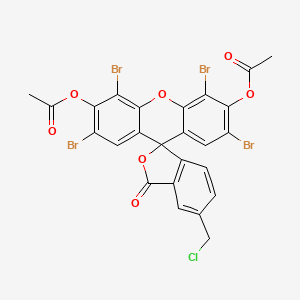
4-Isoquinolinecarbonitrile
Vue d'ensemble
Description
4-Isoquinolinecarbonitrile is a chemical compound with the molecular formula C10H6N2 . It is used in industrial and scientific research.
Synthesis Analysis
The synthesis of 4-Isoquinolinecarbonitrile involves various ketones such as acetophenone, propiophenone, butyrophenone, acetone, methyl ethyl ketone, and others . The reaction is carried out in benzene, in the presence of sodium amide, at temperatures and reaction times appropriate for each ketone .
Molecular Structure Analysis
The molecular structure of 4-Isoquinolinecarbonitrile consists of a benzene ring fused to a pyridine ring . The molecular weight is 154.168 Da .
Chemical Reactions Analysis
The reaction of 4-Isoquinolinecarbonitrile with ketone carbanions has been studied . The carbanions used were various ketones, and the reaction was carried out in benzene, in the presence of sodium amide .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isoquinolinecarbonitrile include a molecular weight of 154.168 Da and a density of 1.2±0.1 g/cm3 . The boiling point is 329.1±15.0 °C at 760 mmHg .
Applications De Recherche Scientifique
Near-Infrared Organic Light-Emitting Diodes (NIR OLEDs)
Isoquinoline-4-carbonitrile derivatives have been utilized in the development of efficient NIR OLEDs. The introduction of cyano and alkyl groups to the isoquinoline structure has led to the creation of deep red to NIR emitters, which are crucial for applications like photoimmunotherapy, bioimaging, telecommunications, and solar energy conversion .
Crystal Structure Analysis
The crystal structure of compounds related to isoquinoline-4-carbonitrile has been extensively studied. These analyses provide insights into the molecular conformation and intermolecular interactions, which are vital for understanding the compound’s properties and potential applications in materials science and pharmaceuticals .
C-4 Alkylation of Isoquinolines
Isoquinoline-4-carbonitrile serves as a substrate for C-4 alkylation reactions. This process is significant for the synthesis of various organic compounds, which can have applications in medicinal chemistry and the development of new pharmaceuticals .
Safety and Hazards
Mécanisme D'action
Isoquinoline Compounds
Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline derivatives are known to exhibit a wide range of biological activities .
Biochemical Pathways
Isoquinoline compounds can potentially interact with multiple biochemical pathways depending on their specific structures and functional groups .
Propriétés
IUPAC Name |
isoquinoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDZTCFGRSYTPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902613 | |
| Record name | NoName_3148 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isoquinolinecarbonitrile | |
CAS RN |
34846-65-6 | |
| Record name | 4-Isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34846-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoquinolinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034846656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isoquinolinecarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Isoquinolinecarbonitrile reacts with Grignard reagents (RMgX, where R can be various alkyl or aryl groups) to produce 1-substituted-1,2-dihydroisoquinoline-4-carbonitriles instead of the expected ketones. [, , ] This reaction pathway highlights the unique reactivity of the nitrile group at the 4-position of the isoquinoline ring.
A: While detailed reaction mechanisms are not explicitly provided in the given research papers, studies indicate that 4-Isoquinolinecarbonitrile reacts with ketone carbanions, although the specific products and reaction conditions are not fully elaborated. [, ] This reaction pathway suggests the potential for synthesizing diversely substituted isoquinoline derivatives.
A: Cyanide ions can act as catalysts in reactions involving 4-Isoquinolinecarbonitrile. For instance, they can catalyze the dimerization of 4-Isoquinolinecarbonitrile to form 1,1'-biisoquinoline-4,4'-dicarbonitrile in dimethyl sulfoxide (DMSO). [, , ] This dimerization highlights the potential of cyanide ions in promoting coupling reactions with π-deficient heterocycles like 4-Isoquinolinecarbonitrile.
A: In DMSO, 4-Isoquinolinecarbonitrile reacts with aromatic aldehydes in the presence of cyanide ions. This reaction produces a mixture of products, including α-aryl-4-cyano-1-isoquinolinemethanol and aryl 4-cyano-1-isoquinolyl ketone, alongside the aforementioned 1,1'-biisoquinoline-4,4'-dicarbonitrile. [] This observation suggests that cyanide ions not only catalyze dimerization but also mediate a cross benzoin condensation-like reaction between 4-Isoquinolinecarbonitrile and the aromatic aldehyde.
A: This reaction leads to an interesting aryl migration. When treated with sodium hydroxide in DMSO, 1-benzoyl-4-isoquinolinecarbonitrile, a derivative of 4-Isoquinolinecarbonitrile, undergoes an aryl migration, resulting in the formation of 1-phenyl-4-isoquinolinecarbonitrile. [] This aryl migration showcases the potential for structural rearrangements within the isoquinoline scaffold under specific reaction conditions.
A: The thermodecomposition of 4-Isoquinolinecarbonitrile 2-oxide in DMSO leads to intriguing transformations, though the specific products and mechanisms require further investigation. [, ] This area presents an opportunity for further research to elucidate the decomposition pathway and potential applications of this reaction.
A: Yes, Palladium catalysts have proven effective in promoting the synthesis of 4-cyanoisoquinolines. For instance, a palladium-catalyzed cyanative reaction utilizing 2-alkynylbenzaldimines and isocyanides efficiently produces 4-cyanoisoquinolines. [, ] This palladium-catalyzed approach highlights the versatility of 4-Isoquinolinecarbonitrile derivatives in constructing diversely substituted isoquinoline scaffolds.
A: These compounds serve as versatile building blocks for synthesizing various heterocycles, including specific 4-Isoquinolinecarbonitrile derivatives. For example, reacting 2,6-bis[bis(alkylthio)methylene]cyclohexylidenemalononitriles with alkanethioles yields 1,3-bis(alkylthio)-5-[bis(alkylthio)methylene]-5,6,7,8-tetrahydro-isoquinoline-4-carbonitriles. [] This method demonstrates the utility of these malononitrile derivatives in constructing complex heterocyclic systems containing the 4-Isoquinolinecarbonitrile moiety.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






